2-Hydroxy-2-propylpentanoic acid 2-Hydroxy-2-propylpentanoic acid Propylhydroxypentanoic acid is a hydroxy fatty acid.
Brand Name: Vulcanchem
CAS No.: 3639-22-3
VCID: VC3822485
InChI: InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10)
SMILES: CCCC(CCC)(C(=O)O)O
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

2-Hydroxy-2-propylpentanoic acid

CAS No.: 3639-22-3

Cat. No.: VC3822485

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2-propylpentanoic acid - 3639-22-3

Specification

CAS No. 3639-22-3
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 2-hydroxy-2-propylpentanoic acid
Standard InChI InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10)
Standard InChI Key QFLVRKWAUNYOIV-UHFFFAOYSA-N
SMILES CCCC(CCC)(C(=O)O)O
Canonical SMILES CCCC(CCC)(C(=O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Hydroxy-2-propylpentanoic acid features a pentanoic acid backbone substituted with a hydroxyl (-OH) and a propyl (-CH2_2CH2_2CH3_3) group at the second carbon (Figure 1). The IUPAC name, 2-hydroxy-2-propylpentanoic acid, reflects this arrangement . Key structural parameters include:

PropertyValueSource
Molecular formulaC8H16O3\text{C}_8\text{H}_{16}\text{O}_3
Exact mass160.110 Da
PSA (Polar Surface Area)57.53 Ų
LogP (Octanol-water partition)1.40

The molecule’s low polarity (LogP = 1.40) suggests moderate hydrophobicity, influencing its solubility in organic solvents like diphenyl ether, as observed in polymerization processes .

Synthetic Methodologies

Decarboxylation of 2,2-Dipropylmalonic Acid

A patent by CN103183599A outlines an efficient route involving the thermal decarboxylation of 2,2-dipropylmalonic acid at 170–180°C under inert atmosphere:

2,2-Dipropylmalonic acidΔ2-Hydroxy-2-propylpentanoic acid+CO2\text{2,2-Dipropylmalonic acid} \xrightarrow{\Delta} \text{2-Hydroxy-2-propylpentanoic acid} + \text{CO}_2 \uparrow

This method achieves yields exceeding 95% with minimal byproducts, attributed to the stabilization of the transition state by the bulky propyl groups .

Hydroxycarboxylic Acid Polymerization Precursor

US Patent 5,440,008 identifies 2-hydroxy-2-propylpentanoic acid as a monomer for synthesizing polyhydroxycarboxylic acids—biodegradable polymers used in medical materials. The process employs a vertical high-viscosity reactor to facilitate dehydration polycondensation at 130–150°C under reduced pressure (15–110 mmHg), yielding polymers with average molecular weights (MwM_w) up to 120,000 Da . Catalysts such as dibutyltin oxide (0.0001–10 wt%) enhance reaction rates by promoting esterification .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) data for polyhydroxycarboxylic acids derived from this monomer show 5% weight loss at 290–310°C, indicating robust thermal stability suitable for melt-processing . The hydroxyl group’s hydrogen bonding contributes to this behavior by increasing intermolecular cohesion .

Solubility and Reactivity

The compound exhibits solubility in polar aprotic solvents (e.g., diphenyl ether, chlorobenzene) but limited solubility in water (<1 g/L at 25°C) . Its α-hydroxy acid structure enables two primary reactions:

  • Esterification: Reacts with alcohols under acidic conditions to form esters, pivotal in polymer synthesis .

  • Oxidation: Forms a ketone derivative (2-propyl-2-oxopentanoic acid) upon treatment with strong oxidizing agents, though this pathway is less explored in literature .

Applications in Industry and Medicine

Biodegradable Polymers

Polyhydroxycarboxylic acids synthesized from 2-hydroxy-2-propylpentanoic acid demonstrate biodegradability via hydrolysis to non-toxic metabolites (CO2\text{CO}_2 and H2O\text{H}_2\text{O}) . Key applications include:

  • Medical implants: Sutures and drug delivery systems benefiting from controlled degradation rates .

  • Eco-friendly packaging: Films with tensile strengths comparable to polyethylene (20–30 MPa) .

Pharmaceutical Intermediates

The compound serves as a metabolic precursor to valproic acid (2-propylpentanoic acid), an antiepileptic drug. In vivo studies reveal hepatic conversion via β-oxidation, though excessive accumulation correlates with hepatotoxicity due to carnitine depletion . Structural analogs like 2-fluoro-2-propylpentanoic acid show reduced toxicity by resisting metabolic activation .

Metabolic and Toxicological Profile

Carnitine Depletion Mechanism

Valproic acid derivatives, including 2-hydroxy-2-propylpentanoic acid, inhibit carnitine palmitoyltransferase-1 (CPT-1), disrupting mitochondrial β-oxidation. This leads to:

  • Steatosis: Accumulation of long-chain fatty acids in hepatocytes .

  • Hyperammonemia: Impaired urea cycle function due to depleted acetyl-CoA pools .

Mitigation Strategies

Clinical studies recommend L-carnitine supplementation (100 mg/kg/day) to counteract deficiency, reducing adverse effects like Reye-like syndrome .

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